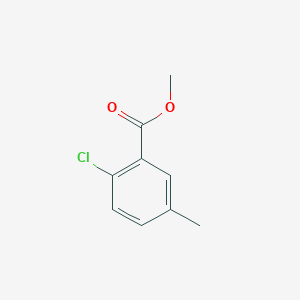
Methyl 2-chloro-5-methylbenzoate
Overview
Description
“Methyl 2-chloro-5-methylbenzoate” is a chemical compound with the molecular formula C9H9ClO2 . It has a molecular weight of 184.62 . The compound is typically stored in a sealed, dry environment at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a methyl group, a chlorine atom, and a methyl ester group . The InChI key for this compound is DLULLCMISBPNTK-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 184.62 . Other physical and chemical properties such as boiling point, density, and solubility were not found in the search results.
Scientific Research Applications
Synthesis Applications
Methyl 2-chloro-5-methylbenzoate is utilized in various synthesis processes in chemical research. For instance, it's used in the synthesis of Chloranthraniliprole, a prominent agricultural pesticide. The synthesis involves multiple steps, including the reaction of 2-amino-3-methylbenzoic acid and N-chlorosuccinimid, followed by further reactions to produce Chloranthraniliprole with a high purity of 96.05% (Zheng Jian-hong, 2012).
Catalysis and Complex Formation
This compound plays a role in the formation of various metal complexes. Research on cationic cyclic carbene complexes of metals like iridium(III), nickel(II), palladium(II), and platinum(II) has shown that 2-chloro derivatives of 5-methyl-1,3-thiazole (which is structurally similar to this compound) can interact with these metals to form complexes. These complexes have significant implications in catalysis and material science (P. Fraser, W. R. Roper, F. Stone, 1974).
Environmental Applications
In environmental science, derivatives of this compound are involved in studies of biodegradation. Research on Pseudomonas cepacia MB2 shows its ability to utilize similar chloro-methylbenzoates as a carbon source, indicating its potential in bioremediation processes (F. K. Higson, D. Focht, 1992).
Pharmaceutical Applications
In pharmaceutical research, compounds like this compound are often key intermediates in the synthesis of drugs. For example, they are used in the preparation of certain anti-cancer drugs, as shown in the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline (Cao Sheng-li, 2004).
Safety and Hazards
properties
IUPAC Name |
methyl 2-chloro-5-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-3-4-8(10)7(5-6)9(11)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLULLCMISBPNTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

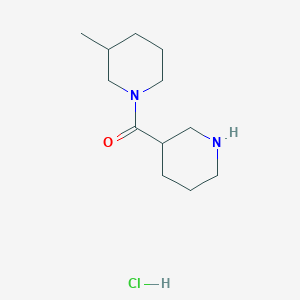
![[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol](/img/structure/B1456563.png)
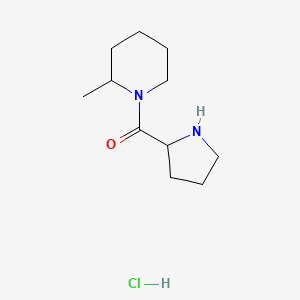
![4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456567.png)

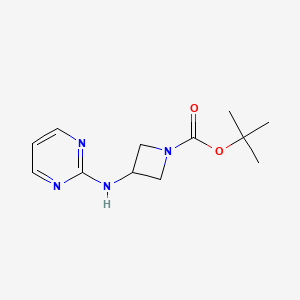
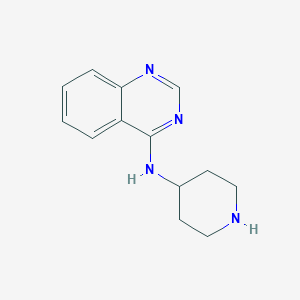
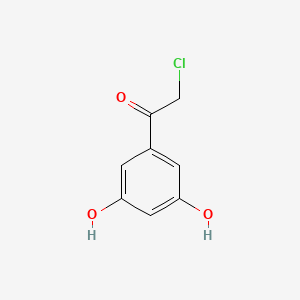
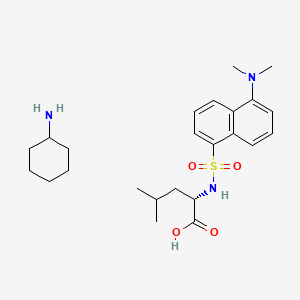
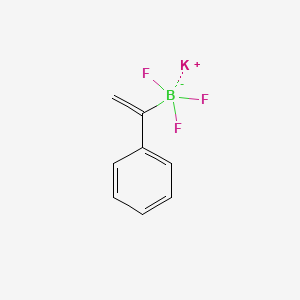

![Methyl 1h-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B1456581.png)
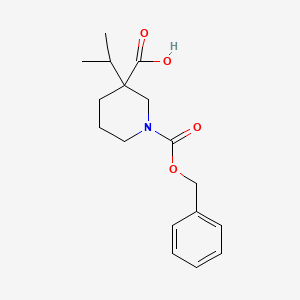
![4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1456583.png)